molecular formula C17H14ClN3O3 B11983306 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B11983306
M. Wt: 343.8 g/mol
InChI Key: QAZLGFJNCSDDIM-CEWXCCTESA-N
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Description

4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazono group, a phenyl ring, and a chlorophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazinecarboxamide to form the hydrazono intermediate. This intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 60°C to 80°C and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.

Uniqueness

4-{(E)-[2-(aminocarbonyl)hydrazono]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate is unique due to its combination of hydrazono, phenyl, and chlorophenyl groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C17H14ClN3O3/c18-14-6-1-12(2-7-14)5-10-16(22)24-15-8-3-13(4-9-15)11-20-21-17(19)23/h1-11H,(H3,19,21,23)/b10-5+,20-11+

InChI Key

QAZLGFJNCSDDIM-CEWXCCTESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)Cl

Origin of Product

United States

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